![molecular formula C7H5N3O2 B1296164 3-ニトロイミダゾ[1,2-a]ピリジン CAS No. 4926-45-8](/img/structure/B1296164.png)

3-ニトロイミダゾ[1,2-a]ピリジン

説明

科学的研究の応用

作用機序

Target of Action

3-Nitroimidazo[1,2-a]pyridine has been found to have affinity for cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in inflammation, fever, and pain signaling .

Mode of Action

It’s worth noting that while some derivatives of 3-Nitroimidazo[1,2-a]pyridine showed higher affinity for either COX-1 or COX-2, none of them had a ∆G value higher than indomethacin, a common NSAID .

Biochemical Pathways

The primary biochemical pathway affected by 3-Nitroimidazo[1,2-a]pyridine is the prostaglandin synthesis pathway . By interacting with COX enzymes, the compound can potentially influence the production of prostaglandins, thereby affecting inflammation and pain signaling .

Pharmacokinetics

One derivative of the compound showed poor microsomal stability . This suggests that the compound may be rapidly metabolized in the body, which could impact its bioavailability .

Result of Action

The primary result of 3-Nitroimidazo[1,2-a]pyridine’s action is its anti-inflammatory activity . For instance, one derivative of the compound showed anti-inflammatory activity in a cotton pellet granuloma bioassay . Additionally, some derivatives of the compound have shown potent in vitro antileishmanial activity .

Action Environment

The action of 3-Nitroimidazo[1,2-a]pyridine can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other molecules in the body that can interact with it. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

生化学分析

Biochemical Properties

3-Nitroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a substrate for type 1 nitroreductase (NTR1), an enzyme that catalyzes the reduction of nitro groups . This interaction is significant as it leads to the bioactivation of the compound, enhancing its antiparasitic activity. Additionally, 3-Nitroimidazo[1,2-a]pyridine exhibits low cytotoxicity towards human hepatocyte cell lines, indicating its potential for therapeutic use .

Cellular Effects

The effects of 3-Nitroimidazo[1,2-a]pyridine on various cell types and cellular processes are profound. In vitro studies have shown that this compound exhibits potent antileishmanial activity, effectively targeting intracellular amastigotes of Leishmania donovani and Leishmania major . It influences cell function by disrupting cellular metabolism and inhibiting the growth of parasitic cells.

Molecular Mechanism

At the molecular level, 3-Nitroimidazo[1,2-a]pyridine exerts its effects through several mechanisms. The compound binds to NTR1, leading to its reduction and subsequent bioactivation . This process generates reactive intermediates that target parasitic cells, causing oxidative stress and cellular damage. Additionally, 3-Nitroimidazo[1,2-a]pyridine has been shown to inhibit specific enzymes involved in cellular metabolism, further contributing to its antiparasitic effects .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Nitroimidazo[1,2-a]pyridine in laboratory settings have been studied extensively. Over time, the compound remains stable under controlled conditions, maintaining its biological activity . Long-term studies have demonstrated that 3-Nitroimidazo[1,2-a]pyridine continues to exhibit antiparasitic effects without significant degradation, making it a reliable candidate for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 3-Nitroimidazo[1,2-a]pyridine vary with different dosages. Studies have shown that at lower doses, the compound effectively inhibits parasitic growth without causing adverse effects . At higher doses, some off-target effects have been observed, although no significant hepatic or renal toxicity was reported . These findings suggest that 3-Nitroimidazo[1,2-a]pyridine has a favorable safety profile at therapeutic doses.

Metabolic Pathways

3-Nitroimidazo[1,2-a]pyridine is involved in several metabolic pathways, primarily through its interaction with NTR1 . The reduction of the nitro group by NTR1 leads to the formation of reactive intermediates that exert antiparasitic effects. Additionally, the compound’s main metabolite, a sulfoxide derivative, retains biological activity and is non-mutagenic, further supporting its therapeutic potential .

Transport and Distribution

The transport and distribution of 3-Nitroimidazo[1,2-a]pyridine within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . The compound is efficiently taken up by parasitic cells, where it accumulates and exerts its biological effects. This selective uptake enhances the compound’s efficacy while minimizing its impact on non-target cells .

Subcellular Localization

3-Nitroimidazo[1,2-a]pyridine is localized within specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to organelles involved in cellular metabolism, such as mitochondria. This localization is crucial for its bioactivation and subsequent antiparasitic effects .

準備方法

Synthetic Routes and Reaction Conditions

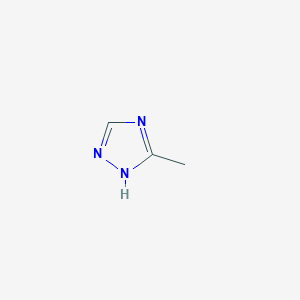

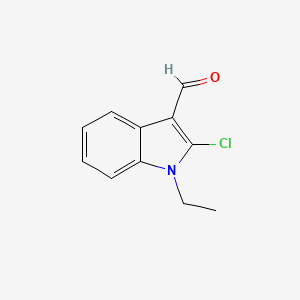

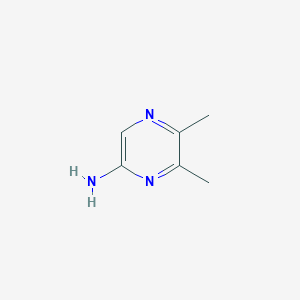

The synthesis of 3-Nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 1,3-dichloroacetone with 2-amino-5-chloropyridine in refluxing ethanol, followed by nitration at the 3-position . This method yields 2-chloromethyl-3-nitro-8-halogeno-imidazo[1,2-a]pyridines as intermediates .

Industrial Production Methods

Industrial production methods for 3-Nitroimidazo[1,2-a]pyridine are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

3-Nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions 5 and 7.

Radical Reactions: Functionalization via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts for the reduction of the nitro group.

Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.

Radical Reactions: Catalysts like transition metals and photocatalysts are used for radical-mediated functionalization.

Major Products

Reduction: Aminoimidazo[1,2-a]pyridine derivatives.

Substitution: Halogenated and other substituted imidazo[1,2-a]pyridine derivatives.

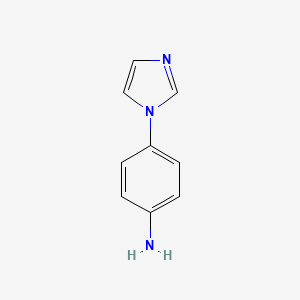

類似化合物との比較

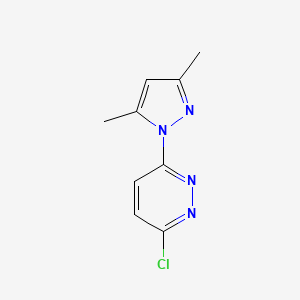

3-Nitroimidazo[1,2-a]pyridine can be compared with other nitroimidazole derivatives such as:

Metronidazole: A well-known antibiotic used to treat anaerobic bacterial and protozoal infections.

Tinidazole: Another nitroimidazole antibiotic with similar applications.

Fexinidazole: An antiparasitic drug used for the treatment of human African trypanosomiasis.

Uniqueness

3-Nitroimidazo[1,2-a]pyridine stands out due to its fused ring system, which imparts unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its significant biological activities make it a valuable compound for further research and development.

特性

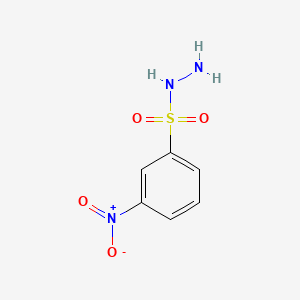

IUPAC Name |

3-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)7-5-8-6-3-1-2-4-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDBFRQNRYIZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293528 | |

| Record name | 3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4926-45-8 | |

| Record name | 4926-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: While the precise mechanism can vary depending on the specific derivative and the target organism, 3-Nitroimidazo[1,2-a]pyridines are often bioactivated by parasitic nitroreductases (NTRs). [] These enzymes reduce the nitro group within the compound, leading to the formation of reactive intermediates. [, ] These intermediates can then interact with and damage crucial biomolecules within the parasite, such as DNA, ultimately leading to parasitic death. [, ]

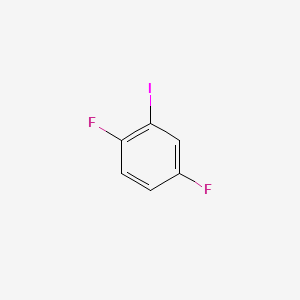

ANone: Research suggests that modifications at positions 2, 6, and 8 of the 3-Nitroimidazo[1,2-a]pyridine scaffold significantly influence its biological activity. [, , , ] For example, introducing various substituents at position 8 via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, or through SNAr reactions, led to improved biological profiles. [, , ] Additionally, manipulating the substituent at position 2 impacts aqueous solubility and in vitro pharmacokinetic properties. [] Redox potential, influenced by structural modifications, also plays a crucial role in the compound's activity. []

ANone: 3-Nitroimidazo[1,2-a]pyridines display interesting reactivity with different nucleophiles. Nitrogen nucleophiles, such as alkylamines and guanidine, preferentially substitute the 2-cyano group when present. [] Conversely, sulfur nucleophiles, like alkylthiols, tend to substitute the 3-nitro group. [] This differential reactivity highlights the versatility of this scaffold for introducing diverse substituents.

ANone: Yes, several studies have explored SRN1 reactions with 3-Nitroimidazo[1,2-a]pyridines. Researchers successfully utilized 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine in SRN1 reactions with various carbon and sulfur-centered nucleophiles. [] Interestingly, these reactions showed that both the chloromethyl group and the bromine atom at the 8-position could react, depending on the nucleophile's nature. [] This study also provided the first reported example of an SRN1 reaction occurring on the pyridine ring of the imidazo[1,2-a]pyridine scaffold. []

ANone: Yes, research indicates that 3-Nitroimidazo[1,2-a]pyridine derivatives can function as dyes. [, ] Reacting 3-nitroimidazo[1,2-a]pyridine with substituted acetophenones yields 3-(Hydroxyimino)imidazo[1,2-a]pyridin-2(3H)-ylidene)-1-arylethanones, which exhibit red color. [] These compounds' optical properties were characterized using spectrophotometry, and density functional theory calculations further supported their characteristics. [] Another study demonstrated that reacting 3-nitroimidazo[1,2-a]pyridine with malononitrile produces a key intermediate that can be further modified to synthesize various colored dyes, ranging from indigo to purple and orange. []

ANone: Yes, improving the aqueous solubility and pharmacokinetic properties of 3-Nitroimidazo[1,2-a]pyridines is an active area of research. One study successfully enhanced these properties by incorporating specific substituents at the 2-position of the imidazo[1,2-a]pyridine ring. [] The researchers observed that introducing a (3,3,3-trifluoropropylsulfonyl)methyl group at this position significantly improved aqueous solubility while maintaining good activity against Leishmania infantum. [] This modification also led to favorable in vitro pharmacokinetic properties, such as increased mouse microsomal stability and high gastrointestinal permeability in a PAMPA model. []

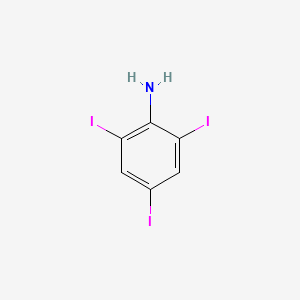

ANone: While this Q&A focuses on the scientific aspects and avoids discussing drug side effects or contraindications, it's important to acknowledge that toxicity and safety are paramount considerations in drug development. Research on 3-Nitroimidazo[1,2-a]pyridines constantly evaluates these aspects. A key finding highlights that certain derivatives, specifically those bearing a phenylthio (or benzylthio) moiety at position 8, exhibit low cytotoxicity against human cell lines like HepG2. [] Importantly, these compounds also tested negative for mutagenicity in the Ames test and genotoxicity in the comet assay, setting them apart from many other nitroaromatics known for their genotoxic potential. []

ANone: Research on 3-Nitroimidazo[1,2-a]pyridines is ongoing, with promising avenues for future exploration:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。